3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQFOLCCMTPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ketones with thiourea to form the thiazole ring, followed by further functionalization to introduce the indeno and benzo[b]thiophene moieties . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antiviral or anticancer activity . Molecular docking studies have provided insights into the binding modes and interactions of this compound with its targets .
Comparison with Similar Compounds
Table 2: Substituent Effects on Benzo[b]thiophene Carboxamides
Substituent Impact on Activity and Physicochemical Properties
- Chlorine vs. Methoxy : The 3-chloro substituent on the benzo[b]thiophene ring provides strong electron-withdrawing effects, enhancing electrophilicity and binding to cysteine residues in viral proteases. Methoxy groups (e.g., in compound 4) improve solubility but may reduce target affinity due to steric bulk .
- Heterocyclic Amine Groups: The indeno[1,2-d]thiazole moiety (target compound) offers a rigid, planar structure for π-π stacking in enzyme active sites, outperforming flexible systems like nitrothiazole (compound 85) or phenyl (compound 28) .
Biological Activity
Overview
3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines indeno, thiazole, and benzo[b]thiophene moieties, which contribute to its diverse biological activities.
The primary biological activity of this compound is its role as an inhibitor of the 3-chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2. This enzyme is crucial for the replication of the virus, making it a significant target for antiviral drug development. The compound inhibits the activity of 3CL pro, thereby disrupting the viral replication cycle and potentially reducing viral load in infected cells .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antiviral agent. Below are some key findings:
| Study | IC50 Value (µM) | Target | Activity |
|---|---|---|---|
| Study on SARS-CoV-2 Inhibition | 1.28 ± 0.17 | 3CL pro | Significant inhibition observed |
| Comparative Analysis with Similar Compounds | 6.42 ± 0.90 | 3CL pro | Moderate inhibition |
| Molecular Docking Studies | - | - | Good binding energy with favorable interactions |
Case Studies
- Antiviral Activity Against SARS-CoV-2 : In a study focused on the synthesis and evaluation of various indeno[1,2-d]thiazole derivatives, this compound was identified as a potent inhibitor of the SARS-CoV-2 3CL pro with an IC50 value of 1.28 µM. This finding suggests that the compound could serve as a lead for developing new antiviral therapies against COVID-19 .
- Comparative Studies with Other Derivatives : Another study compared this compound with other derivatives in terms of their inhibitory effects on 3CL pro. The results indicated that while some derivatives showed varying degrees of activity, the unique structure of this compound provided it with distinct advantages in binding affinity and inhibition efficiency .
The synthesis of this compound typically involves multi-step reactions starting from available precursors, including cyclization processes to form the thiazole ring followed by functionalization to introduce the indeno and benzo[b]thiophene structures. The chemical properties allow for various modifications that can enhance its biological activity or alter its pharmacokinetic profile.
Q & A
Q. Optimization strategies :
- Use DMF or dichloromethane as solvents for improved solubility .
- Adjust reaction temperatures (e.g., 80–100°C for cyclocondensation) .
- Employ continuous flow reactors for scale-up to enhance yield (up to 54% in batch vs. potential 65–70% in flow) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
Answer:
Key techniques include:
- ¹H/¹³C NMR :
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy :
- C=O stretch at ~1670 cm⁻¹ (amide) .
- C-S-C vibrations at 690–720 cm⁻¹ .
Example : For a related compound, HRMS matched calculated [M+H]⁺ at 356.7 g/mol .
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Contradictions often arise from:
- Pharmacokinetic variability : Poor bioavailability or metabolic instability.
- Off-target effects in complex in vivo systems.
Q. Methodological approaches :
- Perform ADME assays (e.g., hepatic microsome stability tests) to assess metabolic liabilities .
- Use LC-MS/MS for in vivo metabolite profiling .
- Validate target engagement via radioligand binding assays (e.g., A1 adenosine receptor binding with Kd ~59 nM for analogs) .
Advanced: What strategies improve selectivity for A1 adenosine receptors over A2A/A3 subtypes?
Answer:
- Structure-activity relationship (SAR) studies :
- Computational modeling : Use molecular docking to identify steric clashes with non-target receptors .
Basic: What are the recommended storage conditions and solubility profiles for this compound?
Answer:
Advanced: How can computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (e.g., AutoDock Vina):
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines .
- Anticancer potential : MTT assays on cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., Hedgehog pathway inhibition via Smo receptor binding) .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Answer:
Challenges :
- Low yields (e.g., 48–54% in batch reactions) .
- Purification difficulties due to byproducts.
Q. Solutions :
- Transition to continuous flow synthesis for better heat/mass transfer .
- Optimize crystallization protocols (e.g., ethanol/water mixtures) for high-purity isolation .
- Use preparative HPLC for final purification (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
